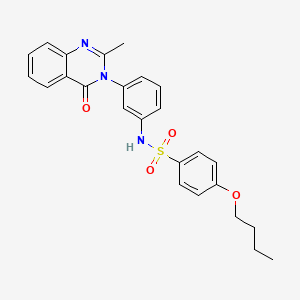

4-butoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-butoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S/c1-3-4-16-32-21-12-14-22(15-13-21)33(30,31)27-19-8-7-9-20(17-19)28-18(2)26-24-11-6-5-10-23(24)25(28)29/h5-15,17,27H,3-4,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSPUGYFQMRJPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C22H25N3O3S

- Molecular Weight : 429.52 g/mol

- Structure : The compound features a sulfonamide group, which is known for its biological activity, particularly in pharmaceuticals.

Cancer Therapy

Recent studies have highlighted the potential of 4-butoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide as an anticancer agent. Its mechanism involves the inhibition of carbonic anhydrase IX, an enzyme that is overexpressed in many tumors.

- Case Study : A study demonstrated that derivatives of benzenesulfonamides exhibited IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, indicating potent enzyme inhibition and potential for inducing apoptosis in cancer cells .

Neurodegenerative Diseases

The compound has shown promise in addressing neurodegenerative diseases complicated by depression. Its design allows for multi-target action, which is critical for treating complex conditions like Alzheimer's disease.

- Research Findings : A series of derivatives were synthesized and tested for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE). Notably, one derivative exhibited significant inhibition of MAO-B and BuChE, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit various enzymes, making this compound a candidate for further studies in enzymatic pathways.

- Enzyme Activity : The compound's ability to inhibit enzymes such as carbonic anhydrases and cholinesterases can be leveraged for developing treatments for conditions like glaucoma and other metabolic disorders .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-butoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide and related compounds:

Key Findings:

Structural Modifications and Activity: The butoxy group in the target compound likely extends half-life compared to methyl or ethyl analogs (e.g., Compound 2 ) due to increased lipophilicity. However, this may reduce solubility, necessitating formulation optimization. Azomethine and acetamide linkers () enhance anti-inflammatory activity but may compromise metabolic stability compared to sulfonamides.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for S-substituted quinazolinones (e.g., alkylation of 2-mercaptoquinazolinone precursors ), but the butoxy group requires careful optimization to avoid side reactions. Microwave-assisted synthesis (as in ) could improve yields and reduce reaction times for similar sulfonamide-quinazolinone hybrids.

Pharmacokinetic Trade-offs :

- Compounds with shorter alkoxy chains (e.g., methylthio in ) exhibit better aqueous solubility but shorter half-lives.

- Bulky substituents (e.g., phenyl in ) enhance receptor interactions but may increase molecular weight beyond ideal ranges for oral bioavailability.

Further in vitro screening is critical to validate these hypotheses.

Q & A

Q. Key Optimization Parameters :

- Temperature control (70–80°C for reflux) to minimize side reactions.

- Use of anhydrous conditions to prevent hydrolysis of the sulfonamide group .

Advanced: How can researchers optimize reaction yields when steric hindrance from the butoxy group impedes coupling efficiency?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of bulky intermediates .

- Catalytic Additives : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-ether bond formation .

- Design of Experiments (DoE) : Use factorial design to optimize molar ratios (e.g., 1:1.2 for anthranilic acid:sulfonamide) and reaction time (typically 12–24 hrs) .

Q. Example SAR Table :

| R Group (Quinazolinone) | IC₅₀ (nM) | Inhibition Type |

|---|---|---|

| -CH₃ | 45 | Competitive |

| -Cl | 28 | Mixed |

| -Br | 19 | Non-competitive |

Advanced: What computational methods predict binding modes with phosphodiesterase enzymes?

- Molecular Docking (AutoDock Vina) : Simulate ligand-enzyme interactions using PDB structures (e.g., 4D7P for PDE4) .

- MD Simulations (GROMACS) : Analyze stability of the sulfonamide-enzyme complex over 100 ns trajectories .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to estimate electrostatic potential maps .

Advanced: How should researchers address contradictory IC₅₀ values reported in independent studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.